3-(Difluoromethyl)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

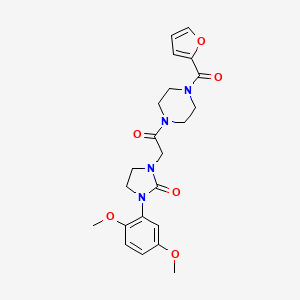

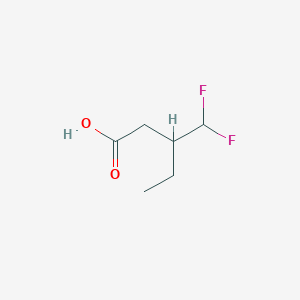

3-(Difluoromethyl)pentanoic acid is a chemical compound with the CAS Number: 1785054-51-4 . It has a molecular weight of 152.14 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .

Molecular Structure Analysis

The IUPAC name for 3-(Difluoromethyl)pentanoic acid is 3-(difluoromethyl)pentanoic acid . The InChI Code is 1S/C6H10F2O2/c1-2-4(6(7)8)3-5(9)10/h4,6H,2-3H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis

3-(Difluoromethyl)pentanoic acid is a liquid . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Bifunctional Catalysis in Chemical Production

Pentanoic acid, closely related to 3-(Difluoromethyl)pentanoic acid, is significant for its industrial applications, including in the conversion of γ-valerolactone (GVL) to pentanoic acid using bifunctional catalysis. This process involves Pt supported on acidic zeolites and utilizes formic acid as a reducing agent. The study highlights the temperature dependency of this reaction and the potential for a sustainable production method from cellulosic biorefineries (Al‐Naji et al., 2020).

Synthesis of Copolyesters in Microbiology

3-Hydroxyvalerate (3HV), derived from pentanoic acid, has been used to produce copolyesters by Alcaligenes eutrophus. This process leverages pentanoic acid as a carbon source, indicating the application of pentanoic acid derivatives in biopolymer synthesis. The resultant copolyesters exhibited varied compositions, demonstrating the adaptability of pentanoic acid in microbial biosynthesis (Doi et al., 1988).

Modulation of Ion Channels in Pain Management

α-Lipoic acid, structurally similar to 3-(Difluoromethyl)pentanoic acid, has shown potential in pain management. It selectively inhibits T-type calcium currents in rat sensory neurons, providing a mechanistic insight into its analgesic properties. This study underlines the therapeutic potential of pentanoic acid derivatives in treating pain disorders (Lee et al., 2009).

Antioxidant Properties and Lipid Oxidation

1,2-Diselenolane-3-pentanoic acid, a variant of α-lipoic acid, exhibits unique antioxidant properties. This compound, differing from α-lipoic acid in its selenium content, shows efficacy in inhibiting lipid peroxidation in low-density lipoprotein (LDL), indicating its potential in antioxidant research and lipid oxidation prevention (Matsugo et al., 1997).

Applications in Molecular Chemistry and Materials Science

Research on pentanoic acid derivatives extends to molecular chemistry and materials science. For instance, the study on Cobalt(II) complexes involving pentanoic acid derivatives highlights their potential in creating chromophores and coordination entities, which can be crucial in developing new materials and chemical sensors (Huxel & Klingele, 2015).

Biomedical Imaging and Radiopacity

4,4-Bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, synthesized through a modification of pentanoic acid, demonstrates high radiopacity, making it a potential candidate for X-ray imaging applications in clinical scenarios. This compound's significant iodine content contributes to its radiopacity, and it has shown non-cytotoxicity to fibroblast cells (Gopan et al., 2021).

Antioxidant in Detoxification

Lipoic acid, a dithiol form of pentanoic acid, is effective in protecting against oxidative stress. Its presence in various cells as lipoamide indicates its crucial role in intermediate metabolism and oxidative decarboxylation of α-keto acids. This underscores its importance in the detoxification of activated oxygen species, offering insights into its potential antioxidant applications (Navari-Izzo et al., 2002).

Safety and Hazards

Future Directions

The field of difluoromethylation, which includes compounds like 3-(Difluoromethyl)pentanoic acid, has seen significant advances in recent years . The development of multiple difluoromethylation reagents has benefited this field . The future may see further developments in this area, particularly in the application of these processes to large biomolecules .

Mechanism of Action

Target of Action

The primary target of 3-(Difluoromethyl)pentanoic acid, also known as Eflornithine , is the enzyme ornithine decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Mode of Action

Eflornithine is an irreversible inhibitor of ODC . It binds to ODC and prevents the natural substrate ornithine from accessing the active site . This inhibition disrupts the production of polyamines, which are essential for cell growth and division .

Biochemical Pathways

The inhibition of ODC by Eflornithine affects the polyamine biosynthetic pathway . Polyamines are crucial for cell growth and division, so their reduced production can lead to slowed or halted cell proliferation . This is particularly relevant in the context of cancer cells, which often exhibit upregulated polyamine biosynthesis .

Pharmacokinetics

Eflornithine exhibits 100% bioavailability when administered intravenously . The elimination half-life of Eflornithine is approximately 8 hours .

Result of Action

The inhibition of ODC and subsequent disruption of polyamine biosynthesis can lead to a reduction in cell proliferation . This makes Eflornithine a valuable tool in the treatment of conditions characterized by rapid cell growth, such as cancer .

Action Environment

The efficacy and stability of Eflornithine can be influenced by various environmental factors. For instance, the lipophilicity of Eflornithine and its rapid metabolism can affect its pharmacokinetic properties . Additionally, the presence of other substances in the body, such as other medications or natural compounds, can potentially interact with Eflornithine and alter its effectiveness .

properties

IUPAC Name |

3-(difluoromethyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-4(6(7)8)3-5(9)10/h4,6H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUZWQJBNHWFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)

![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)

![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)

![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)